The Synthesis of Pimecrolimus Hydrate from Ascomycin: A Technical Guide
The Synthesis of Pimecrolimus Hydrate from Ascomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimecrolimus, an ascomycin macrolactam derivative, is a potent and selective inhibitor of calcineurin, widely used in the topical treatment of atopic dermatitis. Its synthesis from the parent compound ascomycin, produced by fermentation of Streptomyces hygroscopicus, involves targeted chemical modifications. This technical guide provides an in-depth overview of the synthetic pathways for converting ascomycin to pimecrolimus hydrate, with a focus on reaction mechanisms, experimental protocols, and quantitative data. Additionally, it elucidates the underlying mechanism of action through detailed signaling pathway diagrams.
Introduction
Pimecrolimus (32-epi-chloro-32-dehydroxyascomycin) is a crucial therapeutic agent for inflammatory skin conditions.[1] Unlike corticosteroids, it does not cause skin atrophy, making it suitable for sensitive areas and long-term intermittent use.[2] The synthesis of pimecrolimus from ascomycin is a critical process in its pharmaceutical production. The primary challenge in this synthesis is the selective modification of the C-32 hydroxyl group while preserving the C-24 hydroxyl group. Various strategies have been developed to achieve this, ranging from multi-step protection-deprotection sequences to more direct one-step chlorination reactions. This guide will explore these methods in detail.
Synthetic Strategies and Methodologies
The conversion of ascomycin to pimecrolimus primarily involves the substitution of the hydroxyl group at the C-32 position with a chlorine atom, with an inversion of stereochemistry. The main approaches can be categorized as multi-step synthesis involving protecting groups and more direct one-step chlorination methods.
Multi-Step Synthesis via Protection/Deprotection
Early synthetic routes involved the protection of the more reactive C-24 hydroxyl group, followed by activation and substitution at C-32, and subsequent deprotection. A common strategy is as follows:
-
Protection of C-24 and C-32 hydroxyls: Both hydroxyl groups are protected, often as silyl ethers (e.g., with t-butyldimethylsilyl chloride).
-
Selective deprotection of C-32: The less sterically hindered C-32 protecting group is selectively removed.
-
Activation and chlorination of C-32: The free hydroxyl group at C-32 is activated (e.g., by conversion to a sulfonate ester like a tosylate or triflate) and then displaced by a chloride ion source.[3]
-
Deprotection of C-24: The protecting group at C-24 is removed to yield pimecrolimus.
While effective, this multi-step approach can be lengthy and may result in lower overall yields due to the multiple reaction and purification steps.[3]
Chemo-enzymatic Synthesis
A more refined multi-step approach utilizes enzymes for selective acylation and deacylation, offering higher selectivity and milder reaction conditions. An example of this process is:
-
Acetylation: Ascomycin is acetylated at both the C-24 and C-33 positions.[4]
-
Enzymatic Deacetylation: A lipase, such as from Candida antarctica (CAL B), is used to selectively remove the acetyl group at the C-33 position.[4]
-
Chlorination: The exposed C-33 hydroxyl group is then chlorinated.[4]
-
Deacetylation: The remaining acetyl group at C-24 is removed to yield pimecrolimus.[4]
Direct Chlorination Methods
More recent and industrially favorable methods involve the direct chlorination of ascomycin without the need for protecting groups. These one-step processes are more efficient and cost-effective.
One patented method involves dissolving ascomycin in an organic solvent, adding a base, and then a conversion reagent to form an activated ascomycin derivative at the C-32 position. This intermediate is then reacted with a chloride ion source to produce pimecrolimus.[3][5]
Another approach utilizes a chlorinating agent like dichlorotriphenylphosphorane, which can be generated in situ from triphenylphosphine and a chlorine source such as N-chlorosuccinimide (NCS).[6]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods described in patents and literature.
| Method | Starting Material | Key Reagents | Solvent | Yield | Purity (HPLC) | Reference |
| Direct Conversion | Ascomycin | Base, Conversion Reagent, Chloride Ion Source | Toluene, Acetonitrile | Not explicitly stated, but implied to be higher than multi-step | >95% | [3] |
| Direct Conversion | Ascomycin | Trifluoromethanesulfonic anhydride, 2,6-lutidine, Lithium chloride, Benzyltriethylammonium chloride | Dichloromethane | ~51% (after purification) | 95.75% | [7] |
| Chemo-enzymatic | Ascomycin | Acetic anhydride, CAL B, Supported triphenylphosphine, HCl | Pyridine, Methanol | ~13% (overall) | Not specified | [4] |
| Direct Chlorination | Crude Ascomycin | Triphenylphosphine, N-chlorosuccinimide (NCS) | Not specified | 86% of theory (crude) | >98% (after HPLC purification) | [6] |
Experimental Protocols
Protocol 1: Direct Conversion of Ascomycin to Pimecrolimus
This protocol is adapted from a patented method for the direct synthesis of pimecrolimus.[3]
-
Dissolution: Dissolve 31.4 g of ascomycin (92.7% purity) in 200 ml of toluene.
-
Solvent Exchange: Concentrate the solution at 40°C to dryness (syrup). Add anhydrous toluene to make a 230 g solution, followed by the addition of 275 ml of anhydrous acetonitrile.
-
Cooling: Cool the solution to a jacket temperature of -15°C under a slow stream of dry nitrogen.
-
Activation: Add a conversion reagent (e.g., a sulfonylating agent) in the presence of a base to form the activated ascomycin derivative at C-32.
-
Chlorination: Introduce a chloride ion source to the reaction mixture. The reaction time can vary from 1 hour to 1 day at room temperature, depending on the specific reagents and conditions.
-
Work-up: Add water and a water-immiscible organic solvent to form a two-phase system. Separate the organic phase and wash it sequentially with aqueous KHSO₄ solution, NaHCO₃ solution, and brine.
-
Isolation of Crude Product: Concentrate the organic phase to dryness to obtain crude amorphous pimecrolimus.
-
Purification: Purify the crude product by column chromatography on silica gel using an eluent such as an n-hexane-acetone-acetonitrile mixture (e.g., 20:2:1).
-
Final Product: Combine the pure fractions and concentrate to obtain amorphous pimecrolimus.
Protocol 2: Chemo-enzymatic Synthesis of Pimecrolimus
This protocol is based on a multi-step chemo-enzymatic approach.[4]
-
Diacetylation of Ascomycin: To a solution of ascomycin (200 mg) in pyridine (2.5 ml) at 0°C, add DMAP (0.136 g) and acetic anhydride (0.114 g). Stir for a specified duration to obtain 24,33-diacetyl ascomycin.
-
Enzymatic Monodeacetylation: Perform enzymatic alcoholysis of the diacetylated ascomycin using lipase from Candida antarctica (CAL B) to selectively remove the acetyl group at position 33, yielding 24-acetyl ascomycin.
-
Chlorination of 24-acetyl Ascomycin: To a solution of 24-acetyl ascomycin (400 mg) in carbon tetrachloride (5 ml), add supported triphenylphosphine (0.335 g). Reflux the mixture for 3 hours. After cooling, filter the suspension and concentrate the filtrate. Purify the residue by silica gel chromatography to obtain 24-acetyl-33-epi-chloro ascomycin.
-
Final Deprotection: Stir a solution of 24-acetyl-33-epi-chloro ascomycin (200 mg) in methanol (2 ml) and 3N HCl (1 ml) at room temperature for 40 hours. Neutralize the reaction with an aqueous bicarbonate solution and evaporate the methanol. Extract the mixture with dichloromethane. Combine the organic extracts, dry over sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to yield pimecrolimus.
Mechanism of Action: Signaling Pathways
Both ascomycin and its derivative pimecrolimus exert their immunosuppressive effects by inhibiting calcineurin, a key enzyme in T-cell activation.[8][9][10]
Ascomycin/Pimecrolimus Signaling Pathway
Ascomycin and pimecrolimus bind to the intracellular protein macrophilin-12 (also known as FKBP-12).[10][11][12] This drug-protein complex then binds to and inhibits the calcium-dependent phosphatase, calcineurin.[8][12] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor.[8][9] Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interferon-gamma (IFN-γ).[2][9][12] This blockade of cytokine production ultimately dampens the inflammatory response in the skin.[8][12] Pimecrolimus also inhibits the release of inflammatory mediators from mast cells.[8]
References
- 1. Bioprocess and genetic engineering aspects of ascomycin production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. US7279571B2 - Methods of preparing pimecrolimus - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2006060614A1 - Methods for preparing pimecrolimus - Google Patents [patents.google.com]
- 6. WO2018202733A1 - Process to convert crude ascomycin into purified pimecrolimus - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ascomycin and FK506: Pharmacology and Therapeutic Potential as Anticonvulsants and Neuroprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
